molecular formula C9H4F6O2 B1295300 2,4-Bis(trifluoromethyl)benzoic acid CAS No. 32890-87-2

2,4-Bis(trifluoromethyl)benzoic acid

Cat. No. B1295300
CAS RN: 32890-87-2
M. Wt: 258.12 g/mol
InChI Key: JTOIZLCQNWWDCN-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H4F6O2 . It has a molecular weight of 258.12 g/mol . The IUPAC name for this compound is 2,4-bis(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2,4-Bis(trifluoromethyl)benzoic acid consists of a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions and a carboxylic acid group at the 1 position . The InChI string for this compound is InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) .


Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)benzoic acid has a molecular weight of 258.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass and monoisotopic mass of this compound are both 258.01154834 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Chemical Synthesis

2,4-Bis(trifluoromethyl)benzoic acid is used as a reagent in the synthesis of various chemical compounds . It’s a versatile building block in organic synthesis, contributing to the formation of a wide range of products.

Pharmaceutical Research

In pharmaceutical research, 2,4-Bis(trifluoromethyl)benzoic acid can be used as a precursor for the synthesis of drug molecules . The trifluoromethyl group is a common motif in many pharmaceuticals, and this compound provides an efficient way to introduce it.

Material Science

In material science, 2,4-Bis(trifluoromethyl)benzoic acid can be used in the synthesis of polymers and other materials . The presence of the trifluoromethyl groups can influence the properties of the resulting materials, such as their thermal stability and resistance to degradation.

Analytical Chemistry

2,4-Bis(trifluoromethyl)benzoic acid can be used as an internal standard in analytical chemistry . Its unique structure and properties make it easily distinguishable from other compounds, allowing for accurate and precise measurements.

Biological Research

In biological research, 2,4-Bis(trifluoromethyl)benzoic acid can be used to investigate the binding of ligands with proteins . For example, it has been used to study the interaction of 2-pyridinone and amino acid derivatives with chaperones PapD and FimC.

Environmental Science

In environmental science, 2,4-Bis(trifluoromethyl)benzoic acid can be used in studies related to the environmental fate and transport of fluorinated organic compounds . These compounds are of interest due to their persistence in the environment and potential ecological effects.

Safety And Hazards

While specific safety and hazard information for 2,4-Bis(trifluoromethyl)benzoic acid is not provided in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOIZLCQNWWDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954548
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzoic acid

CAS RN

32890-87-2
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4-Bis(trifluoromethyl)benzoic acid in the context of wheat hybridization?

A1: The research paper by [] investigated various pyridinemonocarboxylates and benzoic acid analogs for their potential as chemical hybridizing agents in wheat (Triticum aestivum L.). The study identified 2,4-Bis(trifluoromethyl)benzoic acid as one of the few molecules capable of inducing complete spike sterility in wheat. [] Spike sterility is a crucial aspect of hybrid seed production as it prevents self-fertilization, ensuring cross-pollination and the development of hybrid offspring. This finding suggests that 2,4-Bis(trifluoromethyl)benzoic acid could be a valuable tool for developing hybrid wheat varieties with potentially improved traits like higher yield, disease resistance, and environmental adaptability.

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